4-Chloro-1,8-naphthyridine

Overview

Description

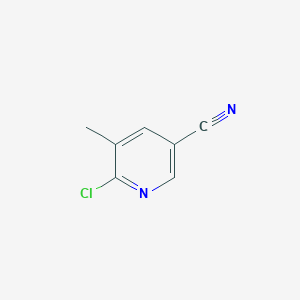

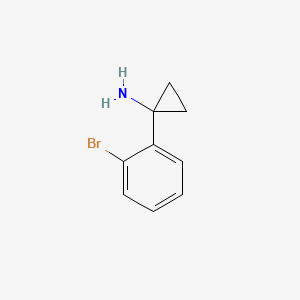

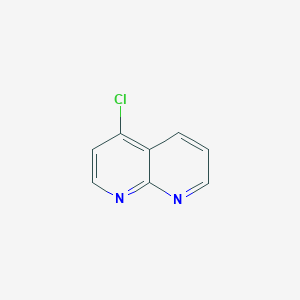

4-Chloro-1,8-naphthyridine is an organic compound with the formula C8H5ClN2 . It is a derivative of 1,8-Naphthyridine, which is the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including this compound, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H5ClN2 . The compound has a molecular weight of 164.59 .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves various chemical reactions, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Physical And Chemical Properties Analysis

This compound has a boiling point of 220.7°C at 760 mmHg .Scientific Research Applications

Antibacterial Activity

4-Chloro-1,8-naphthyridine and its derivatives have been studied for their potential antibacterial activity. For example, certain 1,8-naphthyridine sulfonamides, which are closely related compounds, demonstrated inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This suggests a possible role of this compound derivatives in addressing antibiotic resistance (Oliveira-Tintino et al., 2020).

Supramolecular Chemistry

This compound has been used as a building block in supramolecular chemistry. For instance, a two-step conversion process involving this compound has been described for the preparation of 2,7-diamino-1,8-naphthyridine, highlighting its versatility in complex chemical synthesis (Park et al., 2005).

Synthesis of Bioactive Molecules

There's ongoing research in synthesizing new bioactive molecules using this compound. For example, various 1,8-naphthyridine derivatives have shown promise as potential antibacterial agents against both Gram-positive and Gram-negative bacteria (Sakram et al., 2020).

Detection of Nitroaromatics

1,8-Naphthyridine-based sensors, closely related to this compound, have been used for the detection of various nitroaromatic compounds like picric acid in aqueous media. This demonstrates their potential application in environmental monitoring and safety (Chahal & Sankar, 2015).

Ligand Design in Metal Complexes

The compound and its derivatives have been explored in ligand design for metal complexes. For instance, 1,5-naphthyridine (a close relative) has been used to construct new bidentate and tridentate ligands for Ru(II) complexes, indicating the potential of this compound in coordination chemistry and material science (Singh & Thummel, 2009).

Safety and Hazards

Future Directions

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including 4-Chloro-1,8-naphthyridine, has been of considerable interest to the synthetic community .

Mechanism of Action

Target of Action

1,8-naphthyridines, a class of compounds to which 4-chloro-1,8-naphthyridine belongs, have been reported to exhibit diverse biological activities . They are used in medicinal chemistry and materials science due to their wide applicability .

Mode of Action

It’s worth noting that 1,8-naphthyridines have been shown to have excellent antimicrobial properties . They are known to enhance the activity of antibiotics against multi-resistant bacterial strains .

Biochemical Pathways

1,8-naphthyridines are known to be involved in various biological activities and photochemical properties . They are used in the treatment of bacterial infections and are under clinical investigations for more applications .

Result of Action

1,8-naphthyridines have been shown to enhance the activity of antibiotics against multi-resistant bacterial strains .

Action Environment

The synthesis of 1,8-naphthyridines has been achieved using ecofriendly, safe, and atom-economical approaches .

Properties

IUPAC Name |

4-chloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIADAGFXEHBPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497522 | |

| Record name | 4-Chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35170-94-6 | |

| Record name | 4-Chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction pathway of 4-Chloro-1,8-naphthyridine with hydrazine derivatives?

A: this compound undergoes a ring transformation reaction when treated with substituted hydrazines, yielding 1,3-pyrazole derivatives [, ]. This rearrangement reaction is proposed to proceed through a mechanism involving nucleophilic attack of the hydrazine at the carbon bearing the chlorine atom, followed by ring opening and subsequent cyclization to form the pyrazole ring [].

Q2: Can this compound be used to synthesize other heterocyclic systems besides pyrazoles?

A: Yes, the pyrazole products obtained from the reaction of this compound with hydrazine hydrate can be further reacted to form more complex heterocycles. For example, they can undergo cyclization reactions with triethyl orthoesters or cyclohexanone to yield pyrazolo[1,5-c]pyrido-[3,2-e]- and -[4,3-e]-pyrimidines [].

Q3: Does the substitution pattern on the hydrazine influence the outcome of the reaction with this compound?

A: While the provided research doesn't delve into the specifics of substituent effects, it does mention that the configuration of the resulting pyrazole products can be determined by nuclear magnetic resonance (NMR) studies []. This suggests that different substituents on the hydrazine could potentially lead to different regioisomers or stereoisomers of the pyrazole product.

Q4: Are there alternative reaction pathways for this compound with strong bases besides the formation of pyrazoles?

A: Yes, research indicates that reacting this compound with potassium amide in liquid ammonia leads to the formation of 3,4-didehydro-1,8-naphthyridine []. This reactive intermediate can then undergo nucleophilic addition with ammonia, resulting in a mixture of 3-amino and 4-amino-1,8-naphthyridine. Interestingly, a portion of the 4-amino product is formed via an SN(AE) mechanism directly from the 4-chloro starting material [].

Q5: Has this compound been used as a building block for synthesizing molecules with potential pharmaceutical applications?

A: Yes, researchers have synthesized a series of 2,4-disubstituted N,N-dialkyl-1,8-naphthyridine-3-carboxamides starting from a this compound derivative []. These compounds were then screened for various pharmacological activities, and some showed promising anti-inflammatory and antiaggressive properties [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)

![1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]-](/img/structure/B1589822.png)